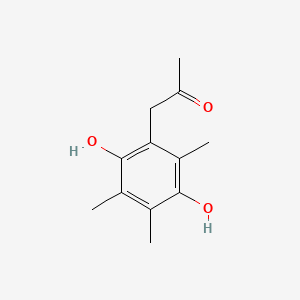
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of a propanone group attached to a phenyl ring substituted with hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde with acetone in the presence of a base catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenylpropanones.
Scientific Research Applications
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group, leading to different chemical properties.
Dihydroxyacetone: A simpler compound with two hydroxyl groups and a carbonyl group.
Uniqueness
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The presence of multiple hydroxyl and methyl groups allows for diverse chemical modifications and applications.
Properties
CAS No. |
85979-43-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-6(13)5-10-9(4)11(14)7(2)8(3)12(10)15/h14-15H,5H2,1-4H3 |
InChI Key |
ZNRGBDFDRJYSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


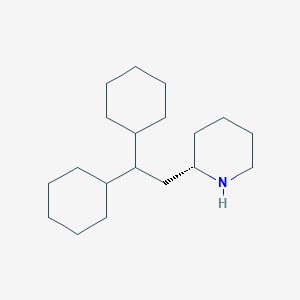
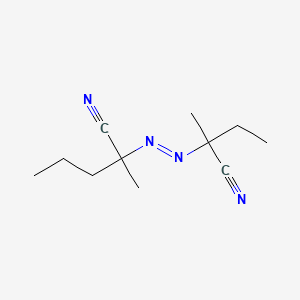
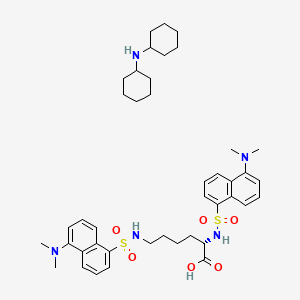
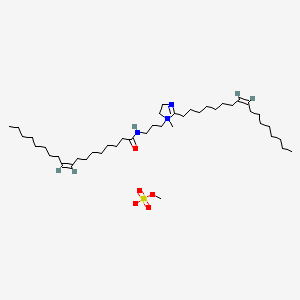
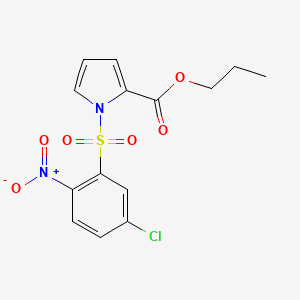
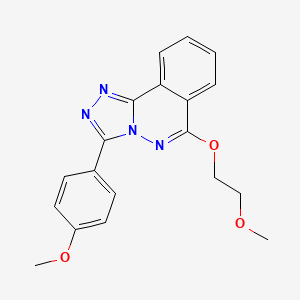

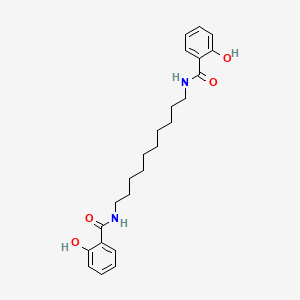

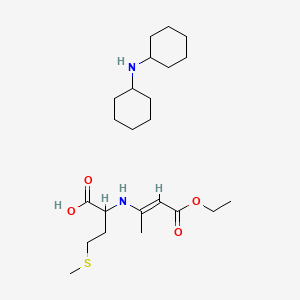

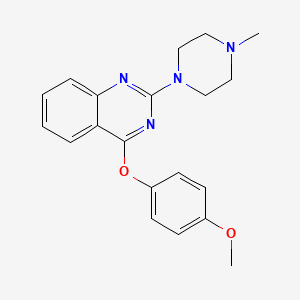
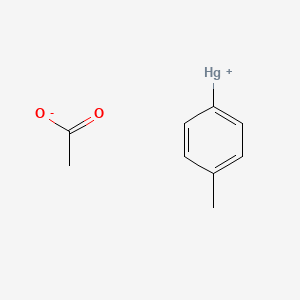
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
